alpha-Boswellic acid

Descripción general

Descripción

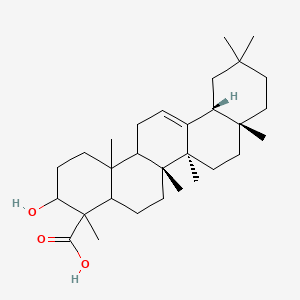

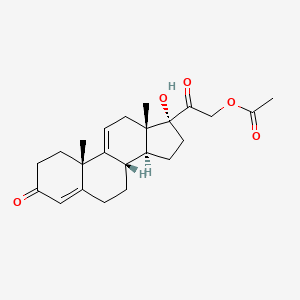

Alpha-Boswellic acid is an orally active pentacyclic triterpenoid compound that can be extracted from frankincense . It is a biologically active constituent of Boswellia serrata, known for its anti-inflammatory activity . It is a major component of the resin of Boswellia serrata, making up about 30% of the resin .

Synthesis Analysis

Boswellic acids, including alpha-Boswellic acid, are a series of pentacyclic terpenoid molecules produced by plants in the genus Boswellia . They appear in the resin of the plant that exudes them . The boswellic acids are organic acids, consisting of a pentacyclic triterpene, a carboxyl group, and at least one other functional group .Molecular Structure Analysis

Alpha-Boswellic acid has a molecular formula of C30H48O3 . It consists of a pentacyclic triterpene, a carboxyl group, and an additional hydroxyl group . The molecular weight is 456.700 Da .Chemical Reactions Analysis

Boswellic acids, including alpha-Boswellic acid, are non-volatile and too large to come over in the steam distillation process . The essential oil is composed mainly of the much lighter monoterpene and sesquiterpene molecules with small amounts of diterpenoid components being the upper limit in terms of molecular weight .Physical And Chemical Properties Analysis

Alpha-Boswellic acid has a density of 1.1±0.1 g/cm3, a boiling point of 552.7±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.4 mmHg at 25°C . It has a molar refractivity of 133.6±0.4 cm3 and a polar surface area of 58 Å2 .Aplicaciones Científicas De Investigación

Analytical Standard in Chromatography

Alpha-Boswellic acid serves as an analytical reference standard in high-performance liquid chromatography with tandem mass spectrometric detection (HPLC-MS/MS) for quantifying analytes in oleogum resins of different Boswellia species .

Cancer Treatment and Prevention

Research has shown that alpha-Boswellic acid, particularly its derivative AKBA, holds promise as a regulator in the prevention and treatment of colorectal cancer by targeting key mediators involved in cancer pathogenesis .

Anti-Inflammatory and Immunomodulatory Effects

Alpha-Boswellic acid has been reported to modulate various inflammatory pathways, making it a potential therapeutic agent for diseases with an inflammatory component .

HPLC Method Development and Validation

It is used in method development and validation for the quantitation of boswellic acids in Boswellia resin samples, aiding in the clustering of different sample species .

Anti-Atopic Dermatitis Effects

Studies have evaluated the effects of alpha-Boswellic acid on atopic dermatitis-like symptoms in mice, showing potential as an alternative treatment option .

Mecanismo De Acción

Target of Action

Alpha-Boswellic Acid (α-BA), a pentacyclic triterpene molecule, is known to interact with several molecular targets, including enzymes, growth factors, kinases, transcription factors, and receptors . Specifically, it directly binds, competitively interacts, and reversibly inhibits cathepsin G (catG) at submicromolar IC 50 ranges .

Mode of Action

The interaction of α-BA with its targets leads to various changes at the molecular level. For instance, it has been shown to activate caspases, upregulate Bax expression, downregulate nuclear factor-kappa B (NF-kB), and stimulate poly (ADP)-ribose polymerase (PARP) cleavage . These interactions are primarily responsible for its cytotoxic and antitumor effects .

Biochemical Pathways

Alpha-Boswellic Acid affects several biochemical pathways. It modulates the formation of reactive oxygen species (ROS), leading to endoplasmic reticulum stress . This modulation alters transcription and epigenetic factors, affecting signal transduction . Furthermore, α-BA plays a role in the nuclear factor erythroid-2-related factor 2/heme oxygenase-1 (Nrf2/HO-1) anti-oxidative pathway .

Result of Action

The action of α-BA results in various molecular and cellular effects. It has demonstrated cytotoxic action against cancer cells, proving its effectiveness in the prevention and treatment of various cancers . It also reduces injuries associated with the administration of ethanol, decreases gastric juice acidity, and increases the level of nitric oxide (NO) and prostaglandins E2 (PGE-2) .

Action Environment

The action, efficacy, and stability of α-BA can be influenced by various environmental factors. For instance, the presence of ethanol can induce gastric injury, against which α-BA has shown protective effects . .

Safety and Hazards

Direcciones Futuras

Nanoparticle formation represents an important approach to improve the valuable therapeutic effects of boswellic acids . Novel drug delivery systems enhance the biological effects and pharmacokinetics properties of boswellic acids . Therefore, nanoparticle formation represents an important approach to improve the valuable therapeutic effects of boswellic acids .

Propiedades

IUPAC Name |

(3R,4R,4aR,6aR,6bS,8aR,12aR,14aR,14bR)-3-hydroxy-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-25(2)14-15-26(3)16-17-28(5)19(20(26)18-25)8-9-21-27(4)12-11-23(31)30(7,24(32)33)22(27)10-13-29(21,28)6/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21+,22+,23+,26+,27+,28+,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXULBWGROURAF-IKNLXHIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H]([C@]5(C)C(=O)O)O)C)C)[C@@H]1CC(CC2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Boswellic acid | |

CAS RN |

471-66-9 | |

| Record name | alpha-Boswellic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=471-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

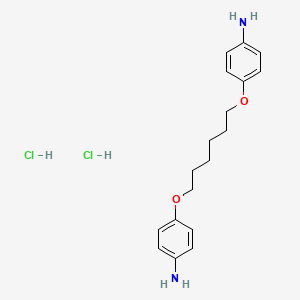

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[4-[(Z)-C-(4-bromophenyl)-N-ethoxy-carbonimidoyl]-1-piperidyl]-4-methyl-1-piperidyl]-(2,4-dimethyl-1-oxido-pyridin-1-ium-3-yl)methanone](/img/structure/B1667390.png)

![(2S)-6-amino-N-[(2S)-1-[[(2R)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopentan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide](/img/structure/B1667399.png)